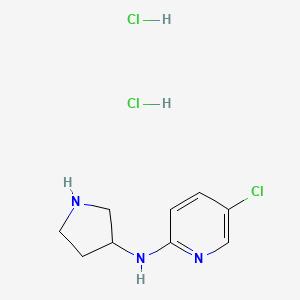
5-氯-N-(吡咯烷-3-基)吡啶-2-胺二盐酸盐
描述
The compound “5-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride” is a chemical compound with potential applications in various fields . It is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the atoms . The compound has a pyridine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The dihydrochloride salt of a similar compound, pexidartinib, was synthesized and the crystal structure of its dihydrate was determined from single crystal data . The synthesis involved the use of various reagents and conditions, and the product was characterized using various techniques .Molecular Structure Analysis
The molecular structure of this compound involves a pyridine ring and a pyrrolidine ring . In the molecule, the N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated . The molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively .科学研究应用
化学特性和合成
吡咯及其衍生物(包括吡咯烷)在形成血红素和叶绿素等重要的生物分子中是基础性的。此类化合物的合成通常涉及胺与含羰基化合物的缩合,生成各种衍生物,在溶剂、染料和不同化学反应中的中间体中得到应用 (Anderson & Liu, 2000)。
在杂环化学中的应用
Koutentis 等人 (2013) 探索了将特定氨基偶氮转化为噻唑并吡啶-2-腈,证明了此类化合物与合成杂氮稠合噻唑-2-腈的相关性。这些化合物因其在开发新材料和药物中的潜在应用而重要 (Koutentis, Koyioni, & Michaelidou, 2013)。
聚合物和导电性
聚吡咯,包括吡咯烷的衍生物,以形成具有高稳定性、柔韧性和导电性的薄膜而闻名。该特性使其在电子和材料科学领域中的应用特别有趣 (Wöhrle, 1972)。
催化和巨环化学
在催化和巨环化学领域,已使用钯催化的胺化合成了含有吡啶的巨环,在药物化学中具有潜在的效用。这些巨环具有独特的结构特性,可能在药物开发和其他生物应用中具有重要意义 (Averin 等,2005)。
药物化学和药物设计
由吡啶基化合物衍生的各种杂环化合物(包括恶二唑、噻二唑和三唑)的合成和评估对各种癌细胞系表现出显着的细胞毒性。这强调了它们在药物化学中开发新的抗癌药物的潜力 (Abdo & Kamel, 2015)。
未来方向
The future directions for this compound could involve further studies to explore its potential applications in various fields, such as medicinal chemistry . Given the therapeutic importance of similar compounds, knowledge of the structure and properties of this compound could provide valuable information for further studies .
作用机制
Target of Action
Similar compounds have been reported to target multiple receptor tyrosine kinases .
Biochemical Pathways
Similar compounds have been reported to inhibit multiple receptor tyrosine kinases, which play crucial roles in various biochemical pathways .
Result of Action
Similar compounds have been reported to have inhibitory effects on multiple receptor tyrosine kinases .
生化分析
Biochemical Properties
5-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with receptor tyrosine kinases, such as colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These interactions are primarily mediated through hydrogen bonding and electrostatic interactions, which facilitate the binding of the compound to the active sites of these enzymes, leading to their inhibition or activation.
Cellular Effects
The effects of 5-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines by blocking the signaling pathways mediated by receptor tyrosine kinases . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 5-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of receptor tyrosine kinases, inhibiting their activity and preventing the downstream signaling events that promote cell proliferation and survival . This inhibition is achieved through the formation of hydrogen bonds and electrostatic interactions between the compound and the amino acid residues in the active site of the enzymes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 5-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of 5-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride vary with different dosages. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant biological responses, including toxicity . Threshold effects have been observed, where a certain dosage is required to achieve a measurable biological response. At very high doses, the compound may cause adverse effects, such as organ toxicity or systemic inflammation.
Metabolic Pathways
5-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are also of interest, as they can influence overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, affecting its localization and accumulation within different cellular compartments . The compound’s distribution can influence its biological activity, as it may preferentially accumulate in certain tissues or cell types.
Subcellular Localization
The subcellular localization of 5-chloro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the cytoplasm, where it can modulate signaling pathways and enzyme activity.
属性
IUPAC Name |
5-chloro-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.2ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;;/h1-2,5,8,11H,3-4,6H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFDSIRCOPLNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


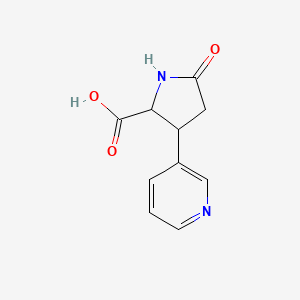

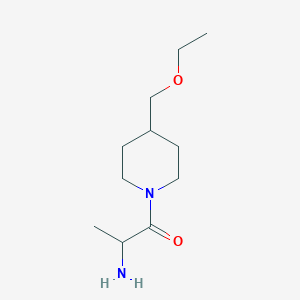
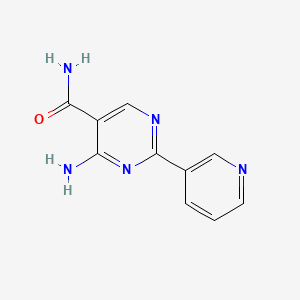
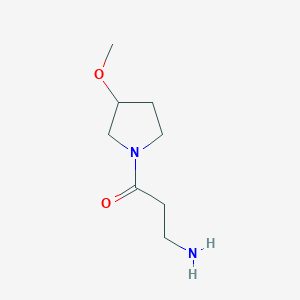
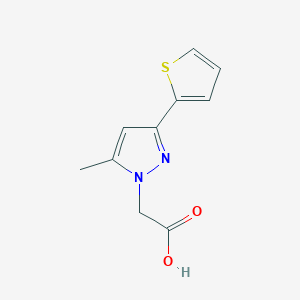
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1473922.png)

![2-Benzyl-5-ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473926.png)
![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B1473927.png)


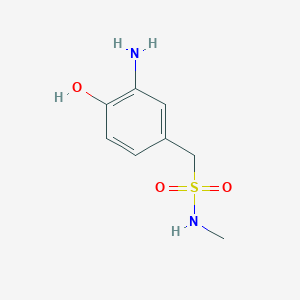
![Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B1473937.png)
